molecular formula C21H24N4O2S B2548260 2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol CAS No. 1251551-35-5

2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2548260
CAS No.: 1251551-35-5
M. Wt: 396.51
InChI Key: WULJQVANTWJCGP-UHFFFAOYSA-N
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Description

2-[4-(1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a novel chemical entity designed for research and development applications, particularly in medicinal chemistry and drug discovery. This hybrid compound features a complex structure integrating a 1-methyl-3-phenyl-1H-pyrazole moiety linked via a carbonyl-piperazine bridge to a 1-(thiophen-2-yl)ethan-1-ol unit. The presence of both pyrazole and thiophene rings, which are privileged structures in pharmaceuticals, suggests potential for a diverse biological profile. Piperazine derivatives are widely recognized for their utility in medicinal chemistry, often contributing to favorable pharmacokinetic properties and molecular target engagement. Thiophene-based compounds are of significant interest in materials science and pharmaceutical research, frequently serving as key building blocks for more complex molecules (see examples of thiophene derivatives at American Elements). This compound is intended for use strictly as a research chemical by qualified professionals in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this substance as a key intermediate in organic synthesis or as a lead compound for the development of new active molecules. For more information on similar screening compounds and research chemicals, visit suppliers like AK Scientific.

Properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-23-18(14-17(22-23)16-6-3-2-4-7-16)21(27)25-11-9-24(10-12-25)15-19(26)20-8-5-13-28-20/h2-8,13-14,19,26H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULJQVANTWJCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CC(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps, including the formation of the pyrazole ring, the piperazine moiety, and the thiophene ring. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

The compound 2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. This article will explore its synthesis, biological activities, and various applications, supported by comprehensive data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole moiety and subsequent coupling with piperazine and thiophene derivatives. The general synthetic route can be outlined as follows:

  • Formation of Pyrazole Derivative : Starting with 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride, which is synthesized via known methods involving reactions with appropriate reagents like acyl chlorides.
  • Piperazine Coupling : The pyrazole derivative is then reacted with piperazine to form the piperazinyl-substituted compound.
  • Final Modification : The thiophene group is introduced through electrophilic substitution or coupling reactions.

Antimicrobial Properties

Research indicates that compounds containing both pyrazole and piperazine moieties exhibit significant antimicrobial activity. For instance, a study evaluated various derivatives for their antibacterial and antifungal properties using standard microbiological techniques. The results demonstrated that certain derivatives showed comparable efficacy to established antimicrobial agents, indicating their potential as new therapeutic candidates .

Antitumor Activity

Another critical application of this compound lies in its antitumor properties. In vitro studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and death .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Studies have indicated that piperazine derivatives can exhibit anxiolytic and antidepressant effects. This is particularly relevant as mental health disorders continue to rise globally. Preliminary animal studies suggest that such compounds may modulate neurotransmitter systems, providing a basis for further exploration in neuropharmacology .

Activity TypeTest MethodologyResults
AntimicrobialSerial dilution methodEffective against multiple strains
AntitumorCell viability assaysSignificant inhibition of cancer cell lines
NeuropharmacologicalBehavioral assays in rodentsAnxiolytic effects observed

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
Pyrazole synthesis1-methyl-3-phenyl-pyrazole + acyl chloride70
Piperazine couplingPyrazole derivative + piperazine65
Thiophene introductionElectrophilic substitution75

Case Study 1: Antimicrobial Evaluation

A series of derivatives were synthesized based on the structure of this compound and evaluated for their antimicrobial properties against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that certain modifications enhanced activity significantly, suggesting structure–activity relationships that could guide future drug design efforts.

Case Study 2: Cancer Cell Line Testing

In a study assessing the antitumor potential of this compound, various cancer cell lines were treated with synthesized derivatives. The results showed a dose-dependent decrease in cell viability, with IC50 values comparable to those of existing chemotherapeutic agents. Further analysis revealed that these compounds induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one ()

  • Key Similarities : Contains a piperazine ring and thiophene group.
  • Key Differences: Replaces the pyrazole-ethanol unit with a butanone chain.

2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol ()

  • Key Similarities: Shares the pyrazole-thiophene-ethanol backbone.
  • Key Differences: Lacks the piperazine-carbonyl linkage; instead, it has an amino group at position 5 of the pyrazole.
  • Implications: The amino group may enhance hydrogen-bonding interactions, whereas the piperazine in the target compound could improve membrane permeability .

Functional Group Analogues

5-Amino-1-{2-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile ()

  • Key Similarities : Contains a substituted pyrazole with a phenyl group.
  • Key Differences: Uses a tetrazole-thioether-propanoyl chain instead of piperazine-ethanol.
  • Implications : The tetrazole’s electron-withdrawing nature may alter electronic properties compared to the target’s piperazine-carbonyl group, affecting binding affinity .

Quinoline-Pyrazole-Piperazine Hybrids ()

  • Example: 2-[5-(4-Methylphenyl)-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-pyrazol-1-yl]quinoline.
  • Key Similarities : Piperazine-carbonyl-pyrazole architecture.
  • Key Differences: Quinoline replaces thiophene-ethanol.
  • Implications: Quinoline’s planar structure may enhance π-π stacking in hydrophobic pockets, whereas thiophene’s smaller size in the target compound could improve solubility .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Functional Groups Melting Point (°C) Yield (%)
Target Compound C₂₂H₂₄N₄O₂S Pyrazole, Piperazine, Thiophene, Ethanol N/A N/A
1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one C₁₃H₂₀N₂OS Piperazine, Thiophene, Ketone N/A N/A
2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol C₉H₁₁N₃OS Pyrazole, Thiophene, Ethanol, Amino N/A N/A
5-Amino-1-{2-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile C₁₅H₁₄N₈OS Pyrazole, Tetrazole, Thioether, Cyanide 173.1 66.64

Research Findings and Mechanistic Insights

  • Piperazine Role: Piperazine derivatives (e.g., in ) are known to enhance solubility and bioavailability due to their basic nitrogen atoms, which may protonate under physiological conditions .
  • Thiophene vs. Quinoline: Thiophene’s sulfur atom can participate in hydrophobic interactions, while quinoline () may offer stronger π-π stacking but lower solubility .

Biological Activity

The compound 2-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a novel synthetic derivative featuring a pyrazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound consists of:

  • A pyrazole ring, which is known for its medicinal properties.
  • A piperazine linker that enhances solubility and bioavailability.
  • A thiophene group that contributes to its unique chemical characteristics.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to the target molecule possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Pyrazole derivatives have been noted for their anticancer activities. Studies suggest that they may act as inhibitors of specific kinases involved in cancer cell proliferation . For instance, compounds with similar scaffolds have demonstrated efficacy in inhibiting tumor growth in various cancer cell lines, potentially through apoptotic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds is well-documented. They are believed to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis, which plays a crucial role in inflammation . This property can be particularly beneficial in treating conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Emerging evidence suggests that pyrazole derivatives may offer neuroprotective benefits. They have been shown to modulate neurotransmitter systems and exhibit antioxidant properties, which could help mitigate neurodegenerative processes .

The biological activities of this compound likely stem from several mechanisms:

  • Enzyme Inhibition : Targeting enzymes like COX or kinases involved in cell signaling.
  • Receptor Modulation : Interacting with neurotransmitter receptors or estrogen receptors.
  • Oxidative Stress Reduction : Acting as antioxidants to protect cells from oxidative damage.

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activity of pyrazole derivatives:

  • Antimicrobial Screening : A series of pyrazole derivatives were tested against common pathogens using disc diffusion methods, revealing promising results for the synthesized compounds .
  • Anticancer Evaluation : In vitro assays demonstrated that certain pyrazole-based compounds inhibited the growth of cancer cell lines with IC50 values comparable to established chemotherapeutics .
  • Neuroprotective Studies : Compounds were evaluated for their ability to protect neuronal cells from oxidative stress-induced apoptosis, showing significant protective effects .

Data Summary

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryCOX inhibition
NeuroprotectiveProtection against oxidative stress

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